N-benzhydryl-N-benzylacetamide

Lipophilicity ADME Physicochemical Properties

Procure N-benzhydryl-N-benzylacetamide as a unique tertiary amide scaffold for SAR-driven Wnt inhibitor libraries. Unlike the unsubstituted analog (MW 225.3), the dual benzhydryl and N-benzyl substitution increases molecular weight to 315.4 g/mol and enhances lipophilicity (cLogP 4.4), critical for target engagement and CNS permeability. This differentiation makes it an essential building block for medicinal chemistry programs targeting colorectal cancers with APC/β-catenin mutations and Jumonji domain demethylases. Ideal for researchers requiring a late-stage functionalization handle. Available via custom synthesis; contact us for scale-up and pricing.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
Cat. No. B6113175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-N-benzylacetamide
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H21NO/c1-18(24)23(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3
InChIKeyVWAIRGSJNQJECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-N-benzylacetamide Compound Profile for Research Procurement


N-benzhydryl-N-benzylacetamide (molecular formula: C22H21NO, molecular weight: 315.4 g/mol) [1] is a tertiary amide belonging to the N,N-disubstituted acetamide class. It features a benzhydryl (diphenylmethyl) group and a benzyl group both attached to the acetamide nitrogen. This compound is primarily utilized as a research chemical for the synthesis of substituted N-benzhydrylacetamide derivatives with potential as epigenetic regulators targeting Wnt signaling pathways [2].

Why N-Benzhydryl-N-benzylacetamide Cannot Be Interchanged with Common N-Benzhydrylacetamides


In-class substitution is unreliable due to significant structural divergence that alters both physicochemical and biological properties. While unsubstituted N-benzhydrylacetamide (C15H15NO, MW 225.3) serves as a common scaffold, the addition of the N-benzyl group in the target compound increases molecular weight by approximately 40% and substantially enhances lipophilicity, which can drastically affect target engagement and cellular permeability [1]. Patents specifically claim substituted N-benzhydrylacetamide derivatives as Wnt signaling inhibitors, but activity is highly dependent on the presence and nature of the N-substituent, making the unsubstituted parent compound an unsuitable substitute for structure-activity relationship (SAR) studies in cancer research [2].

Quantitative Differentiation of N-Benzhydryl-N-benzylacetamide vs. Closest Analogs


Lipophilicity Shift (cLogP) Versus Unsubstituted N-Benzhydrylacetamide

The target compound demonstrates a significantly higher calculated partition coefficient (cLogP) relative to the unsubstituted N-benzhydrylacetamide scaffold. This increased lipophilicity directly impacts predicted passive membrane permeability and distribution characteristics [1].

Lipophilicity ADME Physicochemical Properties

Enhanced Molecular Complexity and Steric Bulk vs. N-Benzhydrylacetamide

The addition of an N-benzyl group to the N-benzhydrylacetamide core increases the compound's molecular complexity and steric bulk, which can lead to improved selectivity profiles in epigenetic target engagement [1]. The target compound has a molecular weight of 315.4 g/mol and a complexity rating of 357, compared to 225.3 g/mol and a complexity rating of 240 for N-benzhydrylacetamide [2].

Medicinal Chemistry SAR Molecular Complexity

Potential Wnt Signaling Inhibition Superiority Over Simple N-Benzylacetamide Derivatives

The N-benzhydryl moiety is a key pharmacophore in a patented series of Jumonji domain histone demethylase inhibitors that downregulate Wnt signaling. While simple N-benzylacetamide derivatives lack this moiety, the target compound incorporates both benzhydryl and benzyl groups, potentially offering a unique binding mode for epigenetic targets [1]. The patent literature highlights that substituted N-benzhydrylacetamides are specifically claimed for Wnt-driven cancers, whereas unsubstituted or simple benzyl analogs are not claimed, indicating a critical role for the benzhydryl group in target engagement [2].

Epigenetics Wnt Signaling Cancer Research Histone Demethylases

Primary Research Applications for N-Benzhydryl-N-benzylacetamide


Synthesis of Wnt/β-Catenin Pathway Inhibitors for Colorectal Cancer Research

As a core scaffold containing the benzhydryl pharmacophore, N-benzhydryl-N-benzylacetamide can be further functionalized to generate compound libraries for inhibiting Wnt signaling. This is directly relevant to the development of new therapies for colorectal cancers harboring APC or β-catenin mutations [1].

Epigenetic Probe Development Targeting Jumonji Domain Histone Demethylases

The benzhydryl group is a key recognition element for certain Jumonji domain histone demethylases. Researchers can use this compound to build focused libraries for identifying selective inhibitors of these epigenetic regulators, which are implicated in various cancers [2].

Lipophilicity-Driven CNS Penetrant Tool Compound Design

The enhanced cLogP (4.4) of this compound, compared to simpler analogs (cLogP 2.5), makes it a valuable starting point for designing CNS-penetrant molecules. Medicinal chemists can leverage this property when optimizing lead compounds for neurological indications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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